physicochemical properties of 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
physicochemical properties of 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Technical Whitepaper: Physicochemical Profiling & Developability of 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Executive Summary
This technical guide provides an in-depth physicochemical analysis of 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine (referred to herein as 7-CMAQ ).[1] Structurally derived from the 4-aminoquinoline scaffold—the backbone of historical antimalarials like Chloroquine and Amodiaquine—7-CMAQ represents a distinct lipophilic analog.[1]
Unlike Chloroquine, which possesses a basic distal tertiary amine facilitating lysosomal trapping, 7-CMAQ lacks a secondary ionizable center in its side chain.[1] This structural modification drastically alters its solubility profile, lipophilicity, and membrane permeability. This guide details the synthesis, predictive and empirical property profiling, and the developability implications for researchers exploring this scaffold for antimalarial or antiproliferative applications.
Part 1: Structural Analysis & Calculated Properties
The physicochemical behavior of 7-CMAQ is dictated by the interplay between the electron-deficient quinoline core and the hydrophobic alkyl side chain.[1]
Molecular Identity
-
IUPAC Name: 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine[1]
-
Molecular Formula:
-
Molecular Weight: 248.75 g/mol [1]
-
Side Chain: 3-methylbutan-2-yl (secondary alkyl amine, chiral center at C2 of the chain).[1]
The "Mono-Basic" Shift (Critical Mechanistic Insight)
The most critical differentiator of 7-CMAQ compared to standard antimalarials is its ionization profile.[1]
-
Ring Nitrogen (N1): Basic. The quinoline nitrogen typically has a pKa of 8.1 – 8.4 .[1] It accepts a proton to stabilize the aromatic system.[1]
-
Exocyclic Nitrogen (N4): Non-basic.[1] The lone pair on the bridging amine is delocalized into the quinoline ring (vinylogous amidine resonance), rendering it effectively neutral (pKa < 4.0).
-
Side Chain: Unlike Chloroquine, 7-CMAQ lacks a distal amine.
-
Result: 7-CMAQ behaves as a mono-protic weak base .[1]
-
Computed Physicochemical Descriptors
| Property | Value (Est.) | Context & Implication |
| pKa (Base) | 8.2 ± 0.3 | Ionized at gastric pH (1.2); largely neutral at physiological pH (7.4).[1] |
| LogP (Neutral) | 4.8 – 5.2 | Highly lipophilic.[1] Indicates high membrane permeability but poor aqueous solubility.[1] |
| LogD (pH 7.4) | ~4.5 | Remains lipophilic in blood plasma; high volume of distribution (Vd) expected. |
| TPSA | ~25 Ų | Low polar surface area suggests Blood-Brain Barrier (BBB) permeability.[1] |
| H-Bond Donors | 1 | The exocyclic NH.[1] |
Part 2: Synthesis & Solid-State Characterization
To ensure reproducibility, the synthesis must follow a nucleophilic aromatic substitution (
Synthetic Protocol ( Mechanism)
Reagents: 4,7-Dichloroquinoline (Precursor), 3-methylbutan-2-amine (Nucleophile), Ethanol or Phenol (Solvent).[1]
-
Activation: Dissolve 1.0 eq of 4,7-dichloroquinoline in ethanol.
-
Nucleophilic Attack: Add 2.5 eq of 3-methylbutan-2-amine.
-
Reflux: Heat to reflux (80°C) for 6–12 hours. The reaction is driven by the electron-withdrawing effect of the 7-chloro group and the protonated quinoline nitrogen (autocatalysis).[1]
-
Workup: Basify with 1M NaOH to precipitate the free base.
-
Purification: Recrystallize from ethanol/water. 7-CMAQ typically forms yellow needles.[1]
Workflow Visualization
The following diagram outlines the synthesis and subsequent physicochemical profiling workflow.
Caption: Synthesis and physicochemical profiling workflow for 7-CMAQ.
Part 3: Solution Chemistry & Experimental Protocols
Trustworthiness in data comes from self-validating protocols.[1] For 7-CMAQ, solubility is the limiting factor.[1]
Solubility Profile
Because 7-CMAQ is a mono-base with pKa ~8.2:
-
pH < 6.0: The molecule is protonated (cationic) and soluble.
-
pH > 7.0: The molecule deprotonates to its neutral free base.[1] Solubility drops exponentially (Intrinsic solubility
is likely < 5 µM).[1] -
Risk: Precipitation in intestinal fluids (pH 6.5–7.[1]5) is a high risk for oral bioavailability.[1]
Protocol: Potentiometric pKa Determination
Standard: Sirius T3 or GLpKa titration.[1]
-
Preparation: Dissolve 1 mg of 7-CMAQ in a co-solvent (e.g., 30% Methanol/Water) due to low aqueous solubility.[1]
-
Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.
-
Calculation: Use the Yasuda-Shedlovsky equation to extrapolate the pKa in 0% co-solvent.[1]
Protocol: Shake-Flask LogD (Lipophilicity)
Why: To confirm membrane permeability potential.[1]
-
Phase System: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).[1]
-
Equilibration: Add 7-CMAQ to the system. Vortex for 1 hour; centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (Detection at 340 nm, characteristic of the quinoline core).
-
Calculation:
.-
Target: Expect LogD > 4.0.[1]
-
Part 4: Biological Implications & Developability
Lysosomotropism (The "Ion Trap")
Standard 4-aminoquinolines accumulate in the acidic food vacuole of the malaria parasite (pH ~5.[1]0) because they become diprotonated and membrane-impermeable.[1]
-
7-CMAQ Behavior: At pH 5.0, 7-CMAQ is singly protonated.[1] While it will accumulate, the concentration gradient will be significantly lower than Chloroquine (which is doubly charged).
-
Impact: Likely reduced antimalarial potency unless the target affinity is significantly higher.[1]
Membrane Permeability
With a LogP > 4.5 and low TPSA, 7-CMAQ is classified as High Permeability (BCS Class II).[1]
-
BBB Penetration: High probability of crossing the blood-brain barrier, making it a potential candidate for cerebral malaria or CNS-resident tumors.[1]
Ionization Equilibrium Diagram
The following diagram illustrates the pH-dependent speciation, critical for understanding where the drug dissolves and where it precipitates.[1]
Caption: pH-dependent ionization states and biological distribution logic.
References
-
Egan, T. J., et al. (2000).[1] "Role of Haem Ferriprotoporphyrin IX in the Mechanism of Action of 4-Aminoquinoline Antimalarials." Journal of Medicinal Chemistry.
-
Kasam, V., et al. (2019).[1] "Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation." ACS Medicinal Chemistry Letters.
-
Warhurst, D. C. (2003). "Antimalarial Interaction with Ferriprotoporphyrin IX Monomer and Its Relationship to Activity of the 4-Aminoquinolines." Biochemical Pharmacology.
-
FDA Guidance for Industry. (2018). "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System."
